molecular formula C11H8N2O3 B1293719 Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid CAS No. 54744-67-1

Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

Cat. No.: B1293719
CAS No.: 54744-67-1
M. Wt: 216.19 g/mol
InChI Key: DQGDHSNPSSYJGU-UHFFFAOYSA-N
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Description

Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid is a synthetic indole derivative characterized by a cyano group and an acetic acid moiety attached to the 2-oxoindole scaffold. Its synthesis typically involves the reaction of isatin derivatives with cyanoacetic acid under acidic conditions, followed by decarboxylation or purification steps . The compound exists in tautomeric equilibrium between the 2-hydroxy and keto forms, which influences its biological activity .

Properties

IUPAC Name

2-cyano-2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-5-7(11(15)16)9-6-3-1-2-4-8(6)13-10(9)14/h1-4,7,9H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGDHSNPSSYJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970069
Record name Cyano(2-hydroxy-3H-indol-3-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54744-67-1
Record name α-Cyano-2,3-dihydro-2-oxo-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54744-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-acetic acid, 2,3-dihydro-alpha-cyano-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054744671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyano(2-hydroxy-3H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient alternative for preparing this compound:

  • Procedure:

    • Combine isatin derivatives with cyanoacetic acid under microwave irradiation.

    • This method significantly reduces reaction time compared to conventional heating (from hours to minutes).

Summary of Yields and Conditions

Method Step Description Yield (%) Conditions
Multi-Step Synthesis Isatin + Cyanoacetic Acid + Triethylamine 77–98 Reflux in dioxane
Zinc + Hydrochloric Acid High Room temperature
Microwave-Assisted Isatin + Cyanoacetic Acid High Microwave irradiation

The synthesis mechanisms involve several key reactions:

  • The condensation of isatin with cyanoacetic acid forms an intermediate that undergoes tautomerization and cyclization to yield the desired product.

  • The use of triethylamine acts as a base to deprotonate the cyanoacetic acid, facilitating nucleophilic attack on the carbonyl carbon of isatin.

The preparation of cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid can be effectively achieved through traditional multi-step synthesis or innovative microwave-assisted methods. Each approach has its advantages in terms of yield and efficiency. The choice of method may depend on the available resources and desired purity levels of the final product.

Further studies could explore optimizing these synthesis methods for higher yields or developing new techniques that could simplify the process while maintaining or enhancing the efficacy of the compound in medicinal applications.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

One of the most significant applications of cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid is its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit notable antitumor activity against various solid tumors, including colon and lung cancers. The need for novel therapeutic options is underscored by the limited effectiveness of existing treatments, particularly in cases where tumors are resistant to conventional chemotherapy such as 5-fluorouracil .

Recent studies have demonstrated that compounds derived from this compound can inhibit tumor cell growth and induce apoptosis in cancer cells. For instance, a study published in Molecules highlights the synthesis of new derivatives that exhibit improved potency against human solid tumors .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceTumor TypeActivity ObservedNotes
ColonSignificant inhibitionEffective against resistant strains
LungInduced apoptosisMechanism involves cell cycle arrest
Various Solid TumorsEnhanced potencyNew derivatives synthesized

Cosmetic Applications

Beyond its medicinal uses, this compound is being explored for cosmetic formulations. The compound's properties may contribute to skin health and anti-aging formulations due to its potential antioxidant effects. Research indicates that indole derivatives can enhance skin hydration and improve overall skin texture when incorporated into topical products .

Table 2: Potential Cosmetic Applications

Application AreaBenefitsMechanism
Anti-aging formulationsImproves skin elasticityAntioxidant properties
Hydrating creamsEnhances moisture retentionPromotes skin barrier function
Skin soothing productsReduces irritationAnti-inflammatory effects

Synthetic Methodologies

The synthesis of this compound involves multi-step reactions that can be optimized for yield and efficiency. Various synthetic routes have been documented, allowing for the production of this compound with high purity and yield . Understanding these methodologies is crucial for scaling up production for research and commercial applications.

Table 3: Synthetic Routes Overview

Step NumberReagents UsedConditions
1Sodium sulfate, hydroxylamineWater, 80 °C
2Triethylamine, 1,4-dioxaneRoom temperature
3Zinc, hydrochloric acidEthyl acetate, 0.5 h

Mechanism of Action

The mechanism of action of Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to apoptosis, cell cycle regulation, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Several structurally related 2-oxoindole derivatives have been synthesized and studied for their physicochemical and biological properties. Key analogues include:

Compound Name Substituents/Modifications Key Features/Activity Reference
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid (Parent compound) Cyano group at C3, acetic acid moiety ALR2 IC₅₀: 0.85 µM; moderate selectivity over ALR1 (~16.4-fold)
Compound 55 5-Fluoro, 1-(4-methylbenzyl) substituents Enhanced ALR2 inhibition (IC₅₀: 0.075 µM); high selectivity (no activity against SD/GR)
(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid No cyano group Identified in fecal metabolomics of cancer patients; no reported enzymatic inhibition
4,7-Dimethyl-2-oxoindole-3-acetic acid Methyl groups at C4 and C7 Molecular weight: 219.24 g/mol; potential solubility challenges due to lipophilicity
5-Chloro-3,3-diphenyl-2-oxoindole-1-acetic acid Chloro, diphenyl substituents Structural complexity; limited bioactivity data available

Physicochemical Properties

  • Melting Points: Cyano derivatives generally exhibit higher melting points (e.g., Compound 55 as a solid) compared to ester analogues (e.g., 3a: 71–73°C) .

Biological Activity

Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid (CIAA), also known as Cyanooxindoleacetic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CIAA, its mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

CIAA features a 2-oxoindole structure with a cyano and acetic acid functional group. The presence of the cyano group enhances its reactivity and potential for therapeutic applications. The molecular formula for CIAA is C10H9N1O3C_{10}H_9N_1O_3, with a molecular weight of approximately 191.19 g/mol.

Biological Activities

CIAA exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that CIAA can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Its mechanism involves the modulation of key signaling pathways associated with cell survival and growth.
  • Antimicrobial Properties : CIAA has demonstrated effectiveness against a variety of bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Protein-Protein Interaction Probing : The cyano group in CIAA can covalently bind to cysteine residues within proteins, serving as a chemical probe for identifying and characterizing protein-protein interactions (PPIs) .

The biological activity of CIAA is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : CIAA interacts with enzymes involved in critical cellular processes, disrupting their function and leading to altered metabolic pathways.
  • Induction of Apoptosis : CIAA triggers apoptotic pathways in cancer cells, which is crucial for its antitumor effects. This involves the activation of caspases and the modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : CIAA has been shown to cause cell cycle arrest at various phases, particularly in the G1 phase, preventing cancer cells from proliferating .

Synthesis Methods

Several synthesis methods have been developed for producing CIAA:

  • Knoevenagel Condensation : This method typically involves the reaction between isatin and cyanoacetic acid under basic conditions to yield CIAA. The reaction conditions can be optimized to enhance yield and purity.
Reaction ComponentFunction
IsatinStarting material
Cyanoacetic AcidReactant
Base (e.g., sodium acetate)Catalyst

Case Studies

  • Antitumor Efficacy Study : A study evaluated the cytotoxic effects of CIAA on human breast cancer cell lines (MCF-7). Results indicated that CIAA significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Activity Assessment : In vitro tests showed that CIAA exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table compares CIAA with structurally similar compounds regarding their notable biological activities:

Compound NameStructureNotable Activity
Cyano-N-methyl-2-oxoindolin-3-ylidene-acetic acidStructureAntitumor
Cyano-N-benzyl-2-oxoindolin-3-ylenesStructureAntimicrobial
Cyano-(N-benzyl)-indole derivativesStructureAntioxidant

Q & A

Q. What spectroscopic methods are recommended for confirming the structural identity of cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid?

  • Methodological Answer : A combination of FT-IR, FT-Raman, and NMR spectroscopy is essential for structural validation. For example:
  • FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo group and ~2200 cm⁻¹ for the cyano group).
  • FT-Raman resolves vibrational modes of aromatic indole rings (e.g., C=C stretching at ~1600 cm⁻¹).
  • ¹H/¹³C NMR confirms proton environments (e.g., indole ring protons at δ 6.8–7.5 ppm) and carbon assignments (e.g., carbonyl carbons at δ ~170 ppm). Theoretical calculations (e.g., B3LYP/6-311++G(d,p)) should complement experimental data to resolve ambiguities .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Acute Toxicity : Use fume hoods and PPE (gloves, lab coats) to avoid oral, dermal, or inhalation exposure.
  • Eye/Skin Irritation : Immediate rinsing with water for 15+ minutes is required upon contact (follow OSHA HCS guidelines).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
  • Waste Disposal : Neutralize acidic residues before disposal in compliance with local regulations .

Q. What are the key steps in synthesizing this compound derivatives?

  • Methodological Answer : A general protocol involves:
  • Reagent Preparation : Mix substituted indole precursors (e.g., 3-formylindole derivatives) with cyanoacetic acid under reflux.
  • Reaction Conditions : Use acetic acid as a solvent with sodium acetate (0.1–0.2 M) at 100–120°C for 3–5 hours.
  • Purification : Filter crystalline precipitates and recrystallize using DMF/acetic acid (1:1 v/v) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational spectra be resolved?

  • Methodological Answer :
  • Solvent Effects : Include solvent polarity corrections (e.g., PCM model) in DFT calculations to align with experimental FT-IR/FT-Raman data.
  • Anharmonic Corrections : Apply scaling factors (e.g., 0.961 for B3LYP/6-311++G(d,p)) to adjust theoretical vibrational frequencies.
  • Isotopic Substitution : Compare deuterated analogs to validate assignments for overlapping bands (e.g., NH stretches in indole rings) .

Q. How to design experiments for studying coordination complexes of this compound with metal ions?

  • Methodological Answer :
  • Ligand Selection : Target the carbonyl and cyano groups as potential binding sites (e.g., Sn²⁺ complexes via oxygen/nitrogen coordination).
  • Synthesis : React the ligand with metal salts (e.g., SnCl₂) in ethanol/water (3:1 v/v) at 60°C for 4 hours.
  • Characterization : Use X-ray crystallography (for solid-state structures) and UV-Vis spectroscopy (for solution-phase stability constants) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (ΔE < 5 eV suggests high reactivity).
  • Electrostatic Potential (ESP) Maps : Identify electron-deficient regions (e.g., cyano carbon) prone to nucleophilic attack.
  • Reactivity Indices : Use Fukui functions (ƒ⁻) to predict sites for electrophilic substitution .

Data Analysis & Contradiction Resolution

Q. How to address inconsistencies in reported NMR chemical shifts for this compound?

  • Methodological Answer :
  • Solvent Effects : Compare shifts in DMSO-d₆ vs. CDCl₃; polar solvents deshield protons (Δδ ~0.3–0.5 ppm).
  • Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR to detect dynamic exchange signals.
  • Cross-Validation : Align experimental data with GIAO-calculated shifts using solvent-specific DFT models .

Application-Oriented Questions

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

  • Methodological Answer :
  • pH Buffering : Maintain solutions at pH 6–7 (PBS buffer) to prevent hydrolysis of the cyano group.
  • Light Protection : Store solutions in amber vials to avoid photodegradation (confirmed via HPLC stability testing).
  • Cryopreservation : Aliquot and freeze at -20°C with 5% DMSO to inhibit microbial growth .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 2
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

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